(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate
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Overview
Description
(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate: is a chemical compound that features a pyrrolidine ring, an acetic acid ester, and a tosylate group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is a common scaffold in medicinal chemistry due to its biological activity and versatility. The acetic acid ester and tosylate groups contribute to the compound’s reactivity and solubility properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate typically involves the following steps:
Formation of Pyrrolidin-3-yloxy-acetic acid: This can be achieved by reacting pyrrolidine with chloroacetic acid under basic conditions.
Esterification: The resulting (Pyrrolidin-3-yloxy)-acetic acid is then esterified using methanol and a strong acid catalyst such as sulfuric acid to form (Pyrrolidin-3-yloxy)-acetic acid methyl ester.
Tosylation: Finally, the methyl ester is reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The tosylate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Pyrrolidine N-oxides.
Reduction: (Pyrrolidin-3-yloxy)-acetic acid methyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex molecules.
- Serves as a building block for the development of novel heterocyclic compounds.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine:
- Explored as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry:
- Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate is largely dependent on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyrrolidine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The ester and tosylate groups can influence the compound’s solubility and permeability, affecting its bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Pyrrolidin-2,5-dione: Another lactam with two carbonyl groups.
Uniqueness:
- The presence of the acetic acid methyl ester and tosylate groups distinguishes (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate from other pyrrolidine derivatives.
- These functional groups enhance its reactivity and potential for further chemical modification, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;methyl 2-pyrrolidin-3-yloxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.C7H8O3S/c1-10-7(9)5-11-6-2-3-8-4-6;1-6-2-4-7(5-3-6)11(8,9)10/h6,8H,2-5H2,1H3;2-5H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXKMXGRLDZZJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)COC1CCNC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1965309-08-3 |
Source
|
Record name | Acetic acid, 2-(3-pyrrolidinyloxy)-, methyl ester, 4-methylbenzenesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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